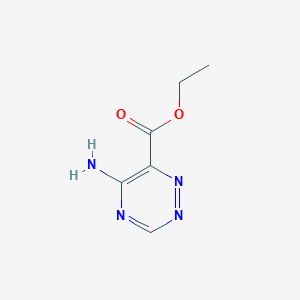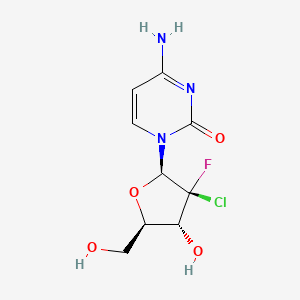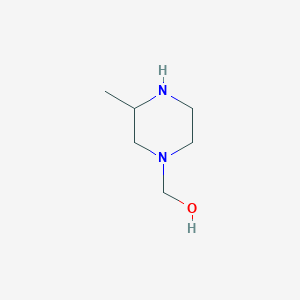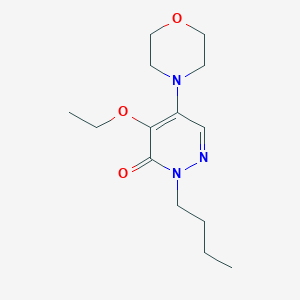
6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by the presence of an ethoxy group at the 6th position, a fluorine atom at the 7th position, and a methyl group at the 3rd position on the benzotriazine ring. The molecular formula of this compound is C10H10FN3O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazine compounds.
Scientific Research Applications
6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine): Known for its use in cancer therapy.
3-Phenyl-1,2,4-benzotriazine: Used in various chemical and biological studies.
Uniqueness
6-Ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy, fluoro, and methyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
6-ethoxy-7-fluoro-3-methyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C10H10FN3O/c1-3-15-10-5-8-9(4-7(10)11)14-13-6(2)12-8/h4-5H,3H2,1-2H3 |
InChI Key |
MEMGFGMYSNOSDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C(N=N2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)

![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)





![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)



